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Compound of Interest

Compound Name:
2-Nitro-5-(piperidin-1-yl)benzoic

acid

CAS No.: 118159-39-0

Cat. No.: B190221 Get Quote

Executive Summary
2-Chloro-5-nitrobenzoic acid (

) serves as a high-value scaffold in medicinal chemistry, primarily functioning as a precursor for
nucleophilic aromatic substitution (

) reactions. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an
electrophilic carboxylic acid, a labile chlorine atom activated by a para-nitro group, and the nitro
group itself, which serves as a latent amine. This guide analyzes the compound's solid-state
geometry, spectroscopic fingerprint, and synthetic pathways to support researchers in API
(Active Pharmaceutical Ingredient) development.

Molecular Architecture & Crystallography
2D and 3D Structural Analysis
The molecule consists of a benzene core trisubstituted at the 1, 2, and 5 positions. The steric

and electronic interplay between these groups dictates the molecule's reactivity and solid-state

packing.
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Position 1 (COOH): The carboxylic acid group is capable of forming strong intermolecular

hydrogen bonds (dimers).

Position 2 (Cl): The chlorine atom provides steric bulk adjacent to the acid group, forcing the

carboxylic moiety to rotate out of the aromatic plane to minimize repulsion (the "Ortho

Effect").

Position 5 (

): The nitro group is electron-withdrawing, significantly reducing electron density at the C2
position, thereby activating the C-Cl bond for nucleophilic attack.

Crystallographic Data
X-ray diffraction studies reveal that 2-chloro-5-nitrobenzoic acid crystallizes in the Triclinic

system.

Parameter Value

Crystal System Triclinic

Space Group (No. 2)

Z (Formula Units) 2

Packing Motif Centrosymmetric carboxylic acid dimers

Key Interactions
hydrogen bonds;

stacking

Structural Insight: The formation of centrosymmetric dimers via the carboxylic acid groups (

graph set notation) is the dominant supramolecular feature. These dimers stack in layers,
stabilized by weak

and

-stacking interactions.
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Spectroscopic Fingerprinting
Accurate identification relies on interpreting the specific electronic environments created by the

electron-withdrawing nitro and chloro groups.

Proton NMR ( NMR)
The aromatic region displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene

ring.

Solvent: DMSO-

or

Reference: TMS (0.00 ppm)
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Proton Position

Approx.
Shift (

ppm)

Multiplicity

Coupling
Constant (

)

Structural
Logic

H-6

Ortho to

COOH, Ortho

to
8.60 - 8.75 Doublet (d) Hz

Most

deshielded

due to

proximity to

two electron-

withdrawing

groups

(COOH and

).

H-4
Ortho to

, Meta to Cl
8.30 - 8.45

Doublet of

Doublets (dd)

Hz,

Hz

Deshielded

by the ortho-

nitro group.

Couples with

H-3 (ortho)

and H-6

(meta).

H-3
Ortho to Cl,

Meta to 7.80 - 7.95 Doublet (d) Hz

Least

deshielded.

Dominated by

the inductive

effect of

Chlorine.

Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.
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Functional Group
Wavenumber (

)
Assignment

O-H (Acid) 3200 - 2500
Broad stretch (H-bonded

dimer)

C=O (Acid) 1690 - 1710 Strong carbonyl stretch

(Asymmetric) 1530 - 1550 N-O asymmetric stretch

(Symmetric) 1340 - 1360 N-O symmetric stretch

C-Cl 700 - 800 Aryl chloride stretch

Synthesis & Purification Protocols
The synthesis relies on the regioselective nitration of 2-chlorobenzoic acid. The direction of the

incoming nitro group is controlled by the competing directing effects of the carboxyl group

(meta-director) and the chlorine atom (ortho/para-director, but deactivating).

Reaction Pathway
The chlorine atom directs ortho and para. However, the ortho position (C3) is sterically

hindered and sandwiched between two substituents. The para position relative to chlorine (C5)

is the most favorable site, which is also meta to the carboxylic acid (reinforcing the directing

effect).
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Figure 1: Electrophilic aromatic substitution pathway showing the regioselectivity governed by

the directing effects of Cl and COOH groups.

Purification Strategy
The crude product often contains the 3-nitro isomer. Purification exploits the subtle

and solubility differences.

Alkali Dissolution: Dissolve crude solid in dilute

or

. Both isomers form soluble sodium salts.

Fractional Precipitation: Slowly acidify with dilute

. The 5-nitro isomer, being less soluble and having a slightly different crystal lattice energy,
precipitates first or more cleanly under controlled pH and temperature conditions.

Recrystallization: Final purification using water/ethanol mixtures yields high-purity crystals

(mp 165–168 °C).

Reactivity Profile in Drug Development
2-Chloro-5-nitrobenzoic acid is a "linchpin" intermediate because it allows for modular

construction of complex scaffolds.

Nucleophilic Aromatic Substitution ( )
The chlorine atom at C2 is highly activated by the para-nitro group (at C5) and the ortho-

carboxyl group (electron-withdrawing).

Mechanism: Addition-Elimination.

Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

Application: Synthesis of N-substituted anthranilic acids (e.g., in the synthesis of non-

steroidal anti-inflammatory drugs or kinase inhibitors).
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Nitro Group Reduction
The C5 nitro group can be selectively reduced to an amine (

) using

or

.

Utility: Generates a nucleophilic handle for further derivatization (e.g., amide coupling),

creating 2,5-disubstituted benzoic acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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